![molecular formula C15H15N3O4S B2858058 methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate CAS No. 1705747-63-2](/img/structure/B2858058.png)
methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate
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Overview
Description
This compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin-2-one . The bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) has been incorporated into DNA duplexes, resulting in a significant enhancement of their stability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data .Chemical Reactions Analysis
The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound can form base pairs with either guanine or adenine .Scientific Research Applications
Anti-Breast-Cancer Activity
Compounds with a pyrido[2,3-d]pyrimidine structure have been studied for their potential anti-breast-cancer activity . They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
CDK4/6 Inhibitors
CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6, which disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Compounds with a pyrido[2,3-d]pyrimidine structure, like the one , are used in the synthesis of these inhibitors .
Ligands for Receptors
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . This makes them useful in the development of various drugs.
Synthesis of Complex Organic Molecules
The compound can be used in multicomponent reactions (MCRs), which are efficient tools in modern synthetic organic chemistry due to their applicability in the construction of complex organic molecules in one-step operation with high atom economy .
Eco-Compatible Organic Synthesis
The compound can be used in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives using a 2-aminoethanesulfonic acid in water . This represents an efficient and eco-friendly method for organic synthesis.
Antibiotic Research
Compounds with a pyrido[2,3-d]pyrimidine structure have been used in the development of antibiotics active against Gram-negative and some Gram-positive bacteria .
Future Directions
properties
IUPAC Name |
methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-15(19)11-2-4-13(5-3-11)23(20,21)18-7-6-14-12(9-18)8-16-10-17-14/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUSQNQMLXGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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